[1-(Diphenylmethyl)azetidin-3-yl](morpholin-4-yl)methanone
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Overview
Description
1-(Diphenylmethyl)azetidin-3-ylmethanone: is a complex organic compound featuring both azetidine and morpholine rings. The presence of these rings imparts unique chemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)azetidin-3-ylmethanone typically involves multiple steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, starting from a suitable amine and an alkyl halide, the azetidine ring is formed via intramolecular nucleophilic substitution.
Introduction of Diphenylmethyl Group: The diphenylmethyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Attachment of Morpholine Ring: The morpholine ring is typically introduced via nucleophilic substitution, where a morpholine derivative reacts with the azetidine intermediate.
Industrial Production Methods
Industrial production of 1-(Diphenylmethyl)azetidin-3-ylmethanone involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted azetidine and morpholine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 1-(Diphenylmethyl)azetidin-3-ylmethanone serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound is studied for its potential biological activities. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and as a scaffold for drug design.
Medicine
In medicinal chemistry, 1-(Diphenylmethyl)azetidin-3-ylmethanone is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In the chemical industry, the compound is used as a building block for the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)azetidin-3-ylmethanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- [1-(Diphenylmethyl)azetidin-3-yl]methyl methanesulfonate
- 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Uniqueness
Compared to similar compounds, 1-(Diphenylmethyl)azetidin-3-ylmethanone exhibits unique reactivity due to the presence of both azetidine and morpholine rings. This dual functionality allows for a broader range of chemical transformations and potential applications. Its structural complexity also provides opportunities for the development of novel therapeutic agents and advanced materials.
Properties
Molecular Formula |
C21H24N2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
(1-benzhydrylazetidin-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H24N2O2/c24-21(22-11-13-25-14-12-22)19-15-23(16-19)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
InChI Key |
NYHNXPLGZOVKML-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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